2-Anilinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53090. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSSSKDWYXKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216522 | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-37-4 | |

| Record name | N-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6631-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-pyridylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Anilinopyridine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-anilinopyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key chemical reactions. A significant focus is placed on its role as a scaffold for the development of novel therapeutic agents, particularly as microtubule-targeting compounds that induce apoptosis. Detailed experimental protocols for its synthesis and a thorough analysis of its spectroscopic data are provided to support researchers in their scientific endeavors.

Chemical Structure and Properties

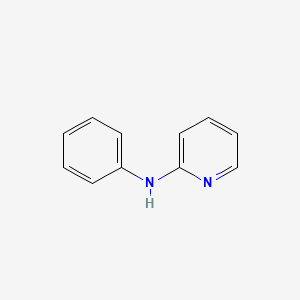

This compound, also known as N-phenylpyridin-2-amine, is an aromatic organic compound featuring a pyridine ring substituted with an amino group, which is in turn bonded to a phenyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 106-112 °C | [2] |

| Boiling Point | 205-206 °C at 7 mmHg | [2] |

| pKa | 5.58 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being transition metal-catalyzed cross-coupling reactions. Detailed protocols for the Buchwald-Hartwig amination and the Ullmann condensation are provided below.

Experimental Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed method is highly efficient for the formation of the C-N bond between an aryl halide and an amine.[3]

References

Synthesis of Novel 2-Anilinopyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The 2-anilinopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention, particularly in the field of oncology, for their potent inhibitory effects on various protein kinases. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on key synthetic methodologies, experimental protocols, and their biological evaluation as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Core Synthetic Methodologies

The construction of the C-N bond between the aniline and pyridine moieties is the cornerstone of this compound synthesis. Two of the most powerful and widely employed methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1] It utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an aryl halide or sulfonate with an amine.[1] This reaction is favored for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1]

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[2] It typically requires harsher reaction conditions, including high temperatures, compared to the Buchwald-Hartwig amination.[2] However, advancements in catalyst systems and the use of microwave irradiation have made the Ullmann condensation a more viable and efficient method for certain substrates.[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound derivatives using the Buchwald-Hartwig amination and Ullmann condensation.

General Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed synthesis of this compound derivatives.

Materials:

-

2-Bromopyridine derivative (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv)[4]

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)[4]

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk flask, add the 2-bromopyridine derivative, aniline derivative, cesium carbonate, palladium(II) acetate, and BINAP.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 110 °C and stir for 8-12 hours under the inert atmosphere.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Ullmann Condensation

This protocol describes an efficient microwave-assisted method for the Ullmann condensation.[3]

Materials:

-

2-Chloronicotinic acid (1.0 equiv)

-

Substituted aniline (1.2 equiv)

-

Copper powder (catalytic amount, if necessary)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

-

In a microwave-safe reaction vessel, combine the 2-chloronicotinic acid, substituted aniline, and potassium carbonate.

-

Add DMF as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified power (e.g., 240-400 W) for a short duration (e.g., 4-6 minutes).[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

Pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-anilinonicotinic acid derivative.[5]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data for the synthesis and biological evaluation of representative this compound derivatives.

Table 1: Reaction Yields for the Synthesis of this compound Derivatives

| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| 1 | Buchwald-Hartwig | 2-Bromopyridine, 4-Methoxyaniline | N-(4-methoxyphenyl)pyridin-2-amine | 85 | [4] |

| 2 | Buchwald-Hartwig | 2-Bromo-5-nitropyridine, Aniline | 5-Nitro-N-phenylpyridin-2-amine | 78 | [6] |

| 3 | Ullmann Condensation | 2-Chloronicotinic acid, Aniline | 2-(Phenylamino)nicotinic acid | 87 | [5] |

| 4 | Ullmann Condensation | 2-Chloronicotinic acid, 2-Nitroaniline | 2-((2-Nitrophenyl)amino)nicotinic acid | 65 | [5] |

| 5 | Multicomponent | Enaminone, Malononitrile, Benzylamine | 2-Amino-3-cyanopyridine derivative | 90 | N/A |

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Novel this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |

| 17c | Mer / c-Met | 6.4 / 26.1 | HepG2, MDA-MB-231, HCT116 | [7][8] |

| 18c | Mer / c-Met | 18.5 / 33.6 | HepG2, MDA-MB-231, HCT116 | [7][9] |

| 3a | c-Met / VEGFR-2 | 8.8 / 16.0 | MKN-45, EBC-1 | [10] |

| 3g | c-Met / VEGFR-2 | 13.1 / 4.0 | MKN-45, EBC-1 | [10] |

| 16m-(R) | JAK2 | 3 | Not specified | [11] |

| 11d | VEGFR-2 | Sub-nanomolar | PC3, DU145, MCF-7, MDA-MB435 | [12] |

| Compound 9 | Not specified | 960 (MDA-MB-231) | MDA-MB-231 | [13] |

Signaling Pathways Targeted by this compound Derivatives

Many novel this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of intervention for these inhibitors.

c-Met Signaling Pathway

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Anilinopyridine: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile chemical intermediate, 2-anilinopyridine.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (also known as N-phenylpyridin-2-amine). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and presents visual diagrams to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Introduction

This compound is a heterocyclic aromatic amine with a chemical formula of C₁₁H₁₀N₂. Its structure, consisting of a pyridine ring substituted with an amino group which is further substituted with a phenyl group, gives rise to a unique spectroscopic fingerprint. Understanding its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings, as well as the amine proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the aniline moiety.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring, particularly the one bonded to the nitrogen, will exhibit characteristic chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminopyridine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.049 | d | 5.1 |

| H-4 | 7.379 | t | 7.8 |

| H-3 | 6.605 | d | 8.3 |

| H-5 | 6.469 | t | 6.2 |

| -NH₂ | 4.63 | br s | - |

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminopyridine

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 158.4 |

| C-6 | 148.1 |

| C-4 | 137.9 |

| C-5 | 113.8 |

| C-3 | 108.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for N-H, C-N, C=C, and aromatic C-H vibrations. A study of the Fourier Transform Infrared (FTIR) and FT Raman spectra of this compound has been reported, with assignments made on the basis of C₂ᵥ symmetry[1].

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3300 | N-H stretch | Secondary amine |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1335-1250 | C-N stretch | Aromatic amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions. The most abundant fragment ions for N-2-Pyridylaniline are reported to have m/z values of 169, 170, and 51[2].

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 170 | [M]⁺ | Molecular Ion |

| 169 | [M-H]⁺ | Loss of a hydrogen atom |

| 93 | [C₆H₅N]⁺ or related fragments | |

| 77 | [C₆H₅]⁺ (Phenyl cation) | |

| 51 | C₄H₃⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16 or more for good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range of approximately m/z 50-300.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

2-Anilinopyridine as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinopyridine, a versatile N,N'-bidentate ligand, has garnered significant attention in coordination chemistry due to its accessible synthesis, tunable electronic and steric properties, and the diverse applications of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, coordination modes, and the properties and applications of its metal complexes, particularly in the realms of medicinal chemistry and catalysis. Detailed experimental protocols for the synthesis of the ligand and its representative metal complexes are provided, alongside a compilation of structural data. Furthermore, this guide visualizes key mechanistic pathways, including the signaling cascade initiated by its anticancer complexes and a generalized catalytic cycle for cross-coupling reactions, to facilitate a deeper understanding of its functional roles.

Introduction

This compound is an aromatic organic compound featuring a pyridine ring substituted with an amino group, which in turn is substituted with a phenyl group. The presence of two nitrogen atoms, one on the pyridine ring and one from the amino bridge, allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. The electronic properties of the ligand can be readily modified by introducing substituents on either the pyridine or the aniline ring, which in turn influences the properties of the resulting metal complexes. This tunability has made this compound and its derivatives attractive scaffolds for the development of catalysts and therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, most notably through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, 2-bromopyridine is coupled with aniline.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. The synthesis of this compound via this method involves the reaction of 2-chloronicotinic acid with aniline, followed by decarboxylation. Microwave-assisted procedures have been shown to improve yields and reduce reaction times.

Coordination Chemistry

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the exocyclic amino nitrogen. This forms a stable five-membered chelate ring. The coordination geometry around the metal center is influenced by the metal ion, its oxidation state, and the presence of other ligands.

Coordination Modes

The primary coordination mode of this compound is as a neutral N,N'-bidentate ligand. However, upon deprotonation of the amino group, it can also act as a monoanionic bidentate ligand, which can influence the charge and reactivity of the resulting metal complex.

Properties of this compound Metal Complexes

Complexes of this compound have been prepared with a range of transition metals, including palladium, copper, ruthenium, gold, and silver. The properties of these complexes are a function of both the metal center and the ligand framework.

Structural Data

The following table summarizes representative crystallographic data for metal complexes containing this compound or structurally similar ligands. This data provides insight into the coordination geometries and bond parameters.

| Complex | Metal | Coordination Geometry | M-N(py) (Å) | M-N(amino) (Å) | N(py)-M-N(amino) (°) | Reference |

| [Pd(this compound)Cl₂] | Pd | Square Planar | ~2.02 | ~2.05 | ~81.5 | [1][2] |

| [Cu(this compound)₂(NO₃)₂] | Cu | Distorted Octahedral | ~2.00 | ~2.08 | ~80.0 | [3][4] |

| --INVALID-LINK--₂ | Ru | Octahedral | ~2.06 | ~2.10 | ~78.0 | [5] |

| [Pd(en)(pyridine)Cl]NO₃ (for comparison) | Pd | Square Planar | 2.017(8) | - | - | [6] |

| [Cu₂(L)₂(OAc)₂(dmf)₂] (L = pyridyl-triazole) | Cu | Trigonal Bipyramidal | 1.975(2) | - | - | [4] |

Note: Data for exact this compound complexes is limited in the searched literature; therefore, data for structurally related complexes is included for comparative purposes. "py" refers to the pyridine nitrogen, and "amino" refers to the exocyclic nitrogen.

Applications of this compound Complexes

Medicinal Chemistry: Anticancer Agents

Derivatives of this compound, particularly dimeric structures, have shown significant potential as anticancer agents.[7][8] These compounds have been found to inhibit tubulin polymerization, leading to a disruption of microtubule dynamics. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and subsequently induces apoptosis.[7][9]

The apoptotic signaling cascade initiated by these this compound-based microtubule targeting agents involves the activation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) pathway.[10] Disruption of the microtubule network can lead to p53 accumulation in the nucleus, where it can transcriptionally activate pro-apoptotic genes.[11] Simultaneously, the cellular stress induced by microtubule disruption activates the JNK signaling pathway, which can also promote apoptosis through various mechanisms, including the phosphorylation of Bcl-2 family proteins and the activation of caspases.[12]

Catalysis

Palladium complexes of this compound and its derivatives have been explored as catalysts in cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions. In these reactions, the this compound ligand can act as a spectator ligand, stabilizing the palladium center throughout the catalytic cycle. The general mechanism for a Mizoroki-Heck reaction, for example, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion, and subsequent β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine | MDPI [mdpi.com]

- 4. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-anilinopyridyl-triazole conjugates as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of 2-Anilinopyridine Compounds

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the screening methodologies used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this compound derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Anticancer Activity Screening

This compound derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors and microtubule-targeting agents. Kinases, such as Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs like ALK, ROS1, c-Met, VEGFR-2), and histone deacetylases (HDACs), are crucial regulators of cell cycle progression and signal transduction, often dysregulated in cancer.[1][2][3] By inhibiting these enzymes, this compound compounds can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis.[4][5]

Data Presentation: Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of selected this compound and related derivatives against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the compound's potency.

| Compound ID | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 3d | Tubulin Polymerization | 0.45 µM | [4] |

| HeLa (Cervical Cancer) | 38 nM | [4] | |

| A549 (Lung Cancer) | 43 nM | [4] | |

| HT-29 (Colon Cancer) | 30 nM | [4] | |

| 8e | CDK9 | 88.4 nM | [1] |

| HDAC1 | 168.9 nM | [1] | |

| 9e | FLT3 | 30.4 nM | [1] |

| HDAC1 | 52.4 nM | [1] | |

| C01 | CD74-ROS1G2032R Cell | 42.3 nM | [2] |

| 17c | Mer (Tyrosine Kinase) | 6.4 nM | [6] |

| c-Met (Tyrosine Kinase) | 26.1 nM | [6] | |

| 3g | MKN-45 (Gastric Cancer) | 0.33 µM | [3] |

| 18a | EBC-1 (Lung Cancer) | 1.7 µM | [3] |

| 14g | K-562 (Leukemia) | 0.622 µM | [7] |

| MCF7 (Breast Cancer) | 1.81 µM | [7] | |

| 3d | HepG2 (Liver Cancer) | 8.50 µM | [5] |

| 3c | HepG2 (Liver Cancer) | 11.42 µM | [5] |

| 3e | HepG2 (Liver Cancer) | 12.76 µM | [5] |

Mandatory Visualization: Kinase Inhibition and Cell Cycle Regulation

dot digraph "kinase_signaling_pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; RTK [label="Receptor Tyrosine\nKinase (e.g., ALK, c-Met)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; RAS [label="RAS/MAPK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K/AKT\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; }

subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#FFFFFF"; Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK [label="Cyclin/CDK\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

RTK -> {RAS, PI3K} [label="Activation"]; {RAS, PI3K} -> Transcription; Transcription -> Proliferation; CDK -> CellCycle;

Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> CDK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } }

Caption: Inhibition of kinase signaling pathways by this compound compounds.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from established methods to determine the IC50 value of a compound against a purified kinase by measuring ATP consumption.[8][9][10]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 384-well white microplate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Kinase Reaction Initiation: Add 2 µL of a solution containing the purified recombinant kinase (e.g., CDK2/cyclin A) and its specific substrate (e.g., Histone H1). Initiate the reaction by adding 2 µL of an ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection: Add 5 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.

-

Signal Stabilization & Measurement: Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or anti-proliferative effect of compounds on cancer cell lines.[5][11]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyridine-based compounds have shown promise, with some this compound derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.[12][13]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of a representative 2-aminopyridine compound against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| 2c | Staphylococcus aureus | 39 | [12][13] |

| Bacillus subtilis | 39 | [12][13] | |

| Bacillus cereus | 78 | [13] | |

| Enterococcus faecalis | 78 | [13] | |

| 33 | Mycobacterium smegmatis | 9 | [14][15] |

| Staphylococcus aureus | 25 | [14][15] | |

| Escherichia coli | 100 | [14][15] |

Mandatory Visualization: Antimicrobial Screening Workflow

dot digraph "antimicrobial_screening_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];

Start [label="Synthesized\nthis compound\nCompounds", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; PrimaryScreen [label="Primary Screening\n(e.g., Disk Diffusion Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveCheck [label="Zone of Inhibition?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=solid]; SecondaryScreen [label="Quantitative Assay\n(Broth Microdilution for MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Inactive", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Active [label="Active Hit\n(MIC Determined)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Start -> PrimaryScreen; PrimaryScreen -> ActiveCheck; ActiveCheck -> SecondaryScreen [label="Yes"]; ActiveCheck -> Inactive [label="No"]; SecondaryScreen -> Active; }

Caption: General workflow for antimicrobial activity screening.

Experimental Protocols

Protocol 3: Disk Diffusion Assay

This is a qualitative primary screening method to detect antimicrobial potency.[12][16][17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Include positive (standard antibiotic) and negative (solvent) control discs.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc where bacterial growth is prevented. A larger zone indicates greater antimicrobial activity.

Protocol 4: Broth Microdilution for MIC Determination

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).[12][18]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Activity Screening

Inflammation is a key pathological component of many chronic diseases. The search for new anti-inflammatory agents is critical. Some pyridine derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of inflammatory mediators like TNF-α.[19][20]

Data Presentation: Anti-inflammatory Activity

The following table presents the activity of selected acridine derivatives (related structures) in various inflammation-related assays.

| Compound ID | Assay | Activity (IC₅₀) | Reference |

| 3 | Neutrophil Lysosomal Enzyme Secretion | 8.2 µM | [19] |

| 4 | Mast Cell Degranulation | 16-21 µM | [19] |

| 5 | TNF-α Production (RAW 264.7 cells) | Potent Inhibitor | [19] |

| 12 | TNF-α Production (N9 microglial cells) | Potent Inhibitor | [19] |

Experimental Protocols

Protocol 5: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23]

-

Animal Grouping: Use adult rats (e.g., Sprague Dawley), fasted overnight. Divide them into groups: a control group (vehicle), a positive control group (standard drug like Indomethacin), and test groups for different doses of the this compound compound.

-

Compound Administration: Administer the test compounds and control drugs orally or via intraperitoneal injection.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

References

- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. worldscientificnews.com [worldscientificnews.com]

- 17. benchchem.com [benchchem.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Synthesis of 2-Anilinopyridines: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-anilinopyridine framework is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of biologically active compounds, most notably as kinase inhibitors in oncology. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to 2-anilinopyridines. We will delve into the core synthetic reactions, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination, providing detailed experimental protocols and quantitative data. Furthermore, this guide will visualize key signaling pathways where this compound derivatives have shown significant therapeutic potential, offering a comprehensive resource for researchers in the field.

Introduction: The Rise of a Privileged Structure

The this compound moiety, characterized by a pyridine ring N-arylated at the 2-position, has emerged as a "privileged scaffold" in drug discovery. Its rigid, yet conformationally adaptable nature, coupled with its ability to engage in a variety of intermolecular interactions, makes it an ideal pharmacophore. The historical development of synthetic routes to this core structure has been pivotal in unlocking its therapeutic potential. Early methods were often harsh and limited in scope, but the advent of modern cross-coupling reactions has revolutionized access to a diverse array of this compound derivatives.

Historical Perspective and Key Synthetic Methodologies

The synthesis of 2-anilinopyridines has evolved significantly over the past century. The primary approaches involve the formation of a carbon-nitrogen bond between a pyridine ring and an aniline derivative.

The Ullmann Condensation and the Goldberg Reaction

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[1] A variation of this, the Goldberg reaction, is specifically applied to the N-arylation of amines.[1]

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, in polar, high-boiling solvents like nitrobenzene or N-methylpyrrolidone.[1] The scope was often limited to aryl halides activated by electron-withdrawing groups.[1]

Modern iterations of the Ullmann-type reactions employ soluble copper catalysts, often with the addition of ligands like diamines or phenanthroline, which allow for milder reaction conditions and a broader substrate scope.[1]

Mechanism of the Ullmann-Type N-Arylation:

The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

-

Formation of the Copper(I)-Amide Complex: The amine starting material reacts with a Cu(I) salt in the presence of a base to form a copper(I)-amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the this compound product and regenerating the active Cu(I) catalyst.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

-

Reactants: 2-Bromopyridine (1.0 equiv.), Aniline (1.2 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), Potassium carbonate (K₂CO₃, 2.0 equiv.), and a ligand such as 1,10-phenanthroline (0.2 equiv.).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add CuI, K₂CO₃, and the ligand.

-

Add 2-bromopyridine and aniline to the flask, followed by the solvent.

-

Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of aryl amines, including 2-anilinopyridines.[2] This reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope (tolerating a wide range of functional groups), and the use of catalytic amounts of palladium.[2]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a crucial role in promoting the desired catalytic cycle and suppressing side reactions.

Catalytic Cycle of the Buchwald-Hartwig Amination:

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired this compound is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

-

Reactants: 2-Chloropyridine or 2-Bromopyridine (1.0 equiv.), Aniline (1.1 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Add the 2-halopyridine and aniline, followed by the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Quantitative Data on this compound Synthesis

The following tables summarize representative yields for the synthesis of 2-anilinopyridines using the Buchwald-Hartwig amination and Ullmann condensation, highlighting the influence of different substituents and reaction conditions.

Table 1: Buchwald-Hartwig Amination of 2-Halopyridines with Substituted Anilines

| Entry | 2-Halopyridine | Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 92 |

| 3 | 2-Chloropyridine | 4-Nitroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 4 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 100 | 88 |

| 5 | 2-Chloropyridine | 2-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 85 |

Table 2: Ullmann Condensation for the Synthesis of 2-Anilinopyridines

| Entry | Pyridine Substrate | Aniline | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 85 |

| 2 | 2-Iodopyridine | 4-Chloroaniline | Cu Powder | None | K₂CO₃ | NMP | 180 | 75 |

| 3 | 2-Bromopyridine | 3-Trifluoromethylaniline | CuI | L-Proline | K₂CO₃ | DMSO | 110 | 80 |

| 4 | 2-Chloropyridine | Aniline | Cu₂O | None | K₃PO₄ | Pyridine | 150 | 65 |

Visualization of Relevant Signaling Pathways

This compound derivatives have garnered significant attention as inhibitors of various protein kinases implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate the core signaling pathways targeted by these compounds.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[3] Aberrant c-Met signaling is a hallmark of many cancers.[3]

Caption: The HGF/c-Met signaling cascade and its inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4]

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

CDK9/Cyclin T1 Mediated Transcription

Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for the elongation of transcription by RNA Polymerase II.[5] Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Caption: Role of CDK9 in transcriptional regulation.

Mechanism of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors promote histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.[6]

Caption: Mechanism of action of HDAC inhibitors.

Conclusion

The journey of this compound synthesis from the harsh conditions of early named reactions to the refined and versatile palladium-catalyzed methods of today showcases the remarkable progress in synthetic organic chemistry. This evolution has been instrumental in establishing the this compound scaffold as a critical component in the modern drug discovery pipeline. The ability to readily synthesize a vast chemical space around this core has enabled the development of potent and selective inhibitors for a range of therapeutic targets. This guide has provided a comprehensive overview of the key synthetic strategies and the biological context in which these molecules operate, serving as a valuable resource for scientists dedicated to the advancement of chemical synthesis and drug development.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Anilinopyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-anilinopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have established it as a cornerstone in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications, with a focus on providing actionable data and experimental insights for professionals in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily focusing on the formation of the crucial biaryl amine bond. Common and effective methods include Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).[1]

A notable and efficient method for the synthesis of 2-aminopyridine derivatives, which can be precursors to 2-anilinopyridines, is a multicomponent one-pot reaction. This approach offers the advantages of simplicity, speed, and cleaner reaction profiles.[2]

General Experimental Protocol: Multicomponent Synthesis of 2-Aminopyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions.[2]

Materials:

-

Enaminone (1 mmol)

-

Malononitrile (1 mmol)

-

Primary amine (1 mmol)

Procedure:

-

A mixture of the enaminone, malononitrile, and the respective primary amine is heated under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purified, typically by recrystallization or column chromatography, to yield the desired 2-aminopyridine derivative.

Characterization: The chemical structures of the synthesized compounds are confirmed using a range of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline, a related scaffold, which illustrates the principles of Suzuki-Miyaura coupling applicable to this compound synthesis.[1]

Materials:

-

2-Bromo-6-nitroaniline (1 mmol)

-

2-Pyridylboronic acid (1.2 mmol)

-

Palladium(II) acetate (0.05 mmol)

-

Triphenylphosphine (0.1 mmol)

-

Base (e.g., potassium carbonate, 2 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

Procedure:

-

To a reaction flask, add 2-bromo-6-nitroaniline, 2-pyridylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene and water to the flask.

-

To this mixture, add palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired product.[1]

Mechanism of Action: Primarily as Kinase Inhibitors

The this compound scaffold is a prominent pharmacophore in the design of kinase inhibitors, which are crucial for cancer therapy.[3] These inhibitors typically act as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key interactions within the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways responsible for cell proliferation, survival, and angiogenesis.[3]

Derivatives of the this compound scaffold have been shown to inhibit a range of kinases, including:

-

c-Src and Wee1: A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were found to be potent inhibitors of the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1.[4]

-

Activin receptor-like kinase 1 (ALK1): A novel class of N-(4-anilino-2-pyridyl)amide based compounds were identified as ALK1 inhibitors.[5]

-

Mer and c-Met Kinases: 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The 2-aminopyridine scaffold can be incorporated into heterocyclic structures that bind to the ATP-binding site of VEGFR-2, a key regulator of angiogenesis.[7][8]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the substitution pattern on both the pyridine and aniline rings.

For a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 inhibitors, it was found that:

-

Variation of substituents on the 6-phenyl ring did not markedly alter the preference for c-Src over Wee1 inhibition.[4]

-

Introducing solubilizing substituents on the 2-anilino ring often increased Wee1 activity.[4]

-

5-Alkyl substituted analogs were generally Wee1 selective, but this came at the expense of absolute potency.[4]

In the development of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, specific substitutions on the aniline ring were crucial for achieving potent inhibitory activity.[6]

Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity

The most significant application of this compound derivatives is in the development of anticancer agents, primarily through kinase inhibition.[9]

-

Tubulin Polymerization Inhibition: A series of this compound dimers have been synthesized and shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[10]

-

Histone Deacetylase (HDAC) Inhibition: Pyridine-based hydroxamates and 2'-aminoanilides have been developed as potent HDAC inhibitors with significant anticancer activity.[11]

-

Dual Mer/c-Met Inhibition: As mentioned earlier, 2-substituted aniline pyrimidine derivatives are promising dual inhibitors of Mer and c-Met kinases for cancer treatment.[6]

Table 1: Anticancer Activity of Selected this compound and Related Derivatives

| Compound Class | Target(s) | Example Compound | Activity (IC₅₀/GI₅₀) | Cell Line(s) | Reference |

| This compound Dimers | Tubulin | Compound 4d | GI₅₀: 0.99 µM | DU145 (Prostate) | [10] |

| 2-Anilino Triazolopyrimidines | Tubulin | Compound 3d | IC₅₀: 30–43 nM | HeLa, A549, HT-29 | [12] |

| 2-Substituted Aniline Pyrimidines | Mer, c-Met | Compound 18c | Mer IC₅₀: 18.5 nM, c-Met IC₅₀: 33.6 nM | - | [6] |

| Pyridine-Thiazole Hybrids | Not specified | Compound 3 | IC₅₀: 0.57 µM | HL-60 (Leukemia) | [13] |

| Pyridylacrylic/Nicotinic Hydroxamates | HDACs | Compound 11d | IC₅₀: 0.5 nM (HDAC) | - | [11] |

| Nicotinic 2'-Aminoanilides | HDAC3 | Compound 12d | IC₅₀: 0.113 µM (HDAC3) | - | [11] |

Neurodegenerative Diseases

The this compound scaffold is also being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. The therapeutic strategies often focus on inhibiting key enzymes or preventing the aggregation of pathological proteins.[14]

A pyridine amine derivative, PAT, has been shown to inhibit both self- and metal-induced aggregation of amyloid β-peptide (Aβ), a hallmark of Alzheimer's disease.[15] In vivo studies in animal models demonstrated that this compound could alleviate Aβ-induced paralysis, reduce the production of reactive oxygen species (ROS), and improve memory and cognitive functions.[15]

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound derivatives is crucial for their development as therapeutic agents. Studies on a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), in rats have provided some insights.[16]

Table 2: Pharmacokinetic Parameters of AAP-Cl in Rats after Intravenous Administration [16]

| Dose (mg/kg) | Terminal Elimination Half-life (t₁/₂β) (h) | Total Clearance (CL) (L/h·kg) | Apparent Volume of Distribution at Steady State (Vₛₛ) (L/kg) |

| 10 | 5.80 ± 0.30 | 1.29 ± 1.10 | 7.96 ± 0.51 |

| 50 | 6.02 ± 0.16 | 1.38 ± 0.07 | 8.24 ± 0.31 |

| 100 | 6.05 ± 0.08 | 1.33 ± 0.13 | 8.17 ± 0.43 |

Following oral administration of a 100 mg/kg dose, AAP-Cl was rapidly absorbed, with peak blood concentrations reached after 30 minutes. The oral bioavailability was determined to be 19.5 ± 3.4%.[16]

Conclusion

The this compound scaffold represents a highly versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have led to the discovery of numerous potent compounds with diverse therapeutic applications. The primary mechanism of action for many of these derivatives is kinase inhibition, making them particularly relevant in the field of oncology. Furthermore, emerging research highlights their potential in addressing the complex pathologies of neurodegenerative diseases. The continued exploration of the chemical space around the this compound core, coupled with detailed mechanistic and pharmacokinetic studies, promises to deliver the next generation of targeted therapeutics for a range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijsat.org [ijsat.org]

- 10. Synthesis of this compound dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Anilinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Anilinopyridine is a privileged scaffold in medicinal chemistry and materials science, primarily due to the distinct and tunable reactivity of its constituent amino and pyridine moieties. This document provides a comprehensive technical examination of the reactivity profile of this compound, detailing the behavior of its amino group, pyridine nitrogen, and associated aromatic rings. It serves as a guide for professionals engaged in the synthesis and application of this compound derivatives, offering insights into reaction mechanisms, experimental design, and the strategic manipulation of its chemical properties.

Core Reactivity Centers

The chemical behavior of this compound is governed by two principal sites of reactivity: the basic pyridine nitrogen and the nucleophilic exocyclic amino group. The interplay between the electron-donating amino group and the electron-withdrawing pyridine ring establishes a unique electronic landscape that dictates the molecule's interaction with electrophiles, nucleophiles, acids, and metal catalysts.

Basicity and Protonation

The primary site of protonation is the endocyclic pyridine nitrogen, which is significantly more basic than the exocyclic amino nitrogen. The lone pair of the amino nitrogen is delocalized into the phenyl ring, reducing its availability for protonation. In contrast, the lone pair on the sp²-hybridized pyridine nitrogen is more localized and readily accepts a proton. This differential basicity is a key factor in designing purification procedures and predicting reaction outcomes under acidic conditions.

Quantitative Physicochemical Data

A summary of key physical and chemical properties of this compound is provided below. These values are essential for experimental planning, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Melting Point | 106-112 °C | [1][2][3] |

| Boiling Point | 205-206 °C at 7 mmHg | [1][2][3] |

| pKa (Predicted) | 5.58 ± 0.10 | [1][2][3] |

| Appearance | White to off-white solid | [1][2][3] |

Reactivity of the Pyridine Ring

Coordination Chemistry and Catalysis

The pyridine nitrogen serves as an excellent N-donor ligand for transition metals. This compound and its derivatives form stable complexes with metals such as rhodium, iridium, palladium, and ruthenium.[4][5] These complexes are often employed as catalysts in a variety of organic transformations. The "NH" proton of the amino group can also be involved in coordination, creating a bidentate N,N-chelate that is crucial for many catalytic cycles, particularly in C-H activation reactions.[5]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions.[6][7][8] The stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative ring nitrogen to accommodate the negative charge.[6][7] This reactivity is a cornerstone for synthesizing substituted pyridines from precursors like 2-chloropyridine.[9]

Electrophilic Aromatic Substitution (EAS)

Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[10][11] Reactions such as nitration or halogenation require harsh conditions and typically proceed at the C3 and C5 positions.[11] Under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, further deactivating the ring and making substitution even more challenging.[12]

Reactivity of the Amino Group and Aniline Ring

N-Functionalization

The exocyclic amino group, while less basic, is a potent nucleophile. It readily participates in reactions with a wide range of electrophiles, enabling straightforward N-alkylation, N-arylation, and N-acylation. These reactions are fundamental to the synthesis of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery.[13][14]

Electrophilic Aromatic Substitution (EAS) on the Aniline Ring

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution on the attached phenyl ring.[15] This high reactivity allows for a variety of C-H functionalization reactions under relatively mild conditions, often catalyzed by transition metals.

Key EAS Reactions:

-

Halogenation: Aniline readily reacts with bromine water to yield the 2,4,6-tribromoaniline product, demonstrating the high activation of the ring.[15]

-

Nitration: Direct nitration can lead to a mixture of para and meta isomers, as protonation of the aniline in the acidic medium forms the meta-directing anilinium ion.[15]

-

Transition Metal-Catalyzed C-H Functionalization: This is a modern and powerful strategy for derivatization. The pyridine and amino nitrogens can act as a directing group to guide a metal catalyst to selectively functionalize the ortho C-H bonds of the aniline ring. Reported reactions include:

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from methodologies for the synthesis of 2-anilinopyrimidines and is applicable to the reaction of anilines with 2-halopyridines.[16]

-

Reaction Setup: In a microwave reaction vial, combine the substituted aniline (1.0 mmol), the 2-halopyridine (e.g., 2-chloropyridine, 0.80 mmol), and ethanol (4 mL).

-

Reaction Conditions: Seal the vial and subject it to microwave irradiation at 160 °C for 10-20 minutes with magnetic stirring.

-

Workup: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate (30 mL).

-

Purification: Wash the organic solution with an aqueous base (e.g., 0.25 M Na₂CO₃, 2 x 20 mL) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound derivative.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general workflow for forming a biaryl bond, for instance, in the synthesis of more complex this compound derivatives where one of the aromatic rings is constructed via cross-coupling.[17]

-

Reaction Setup: To a reaction flask, add the aryl halide (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Add solvents (e.g., toluene and water), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃).

-

Reaction Conditions: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-